1H-Benzimidazole-2-methanol, alpha-phenyl-1-(phenylmethyl)-
Description
1H-Benzimidazole-2-methanol, alpha-phenyl-1-(phenylmethyl)- (IUPAC name: (1H-benzo[d]imidazol-2-yl)(phenyl)methanol) is a benzimidazole derivative with the molecular formula C₁₄H₁₂N₂O and an average molecular mass of 224.263 g/mol . Key structural features include:
- A benzimidazole core (fused benzene and imidazole rings).
- A hydroxymethyl (-CH₂OH) group at position 2 of the benzimidazole.
- A phenyl group attached to the alpha carbon of the hydroxymethyl group.
- A benzyl (phenylmethyl) substituent at position 1 of the benzimidazole.
This compound is of interest in medicinal chemistry due to the benzimidazole scaffold's prevalence in drugs targeting enzymes, receptors, and microbial pathogens. Its synthetic versatility allows for further derivatization, such as oxidation to carboxylic acids or chlorination to chloromethyl analogs .
Properties
IUPAC Name |
(1-benzylbenzimidazol-2-yl)-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c24-20(17-11-5-2-6-12-17)21-22-18-13-7-8-14-19(18)23(21)15-16-9-3-1-4-10-16/h1-14,20,24H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAZCQNKLXWHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216372 | |
| Record name | α-Phenyl-1-(phenylmethyl)-1H-benzimidazole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147-64-8 | |
| Record name | α-Phenyl-1-(phenylmethyl)-1H-benzimidazole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Phenyl-1-(phenylmethyl)-1H-benzimidazole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Benzimidazole-2-methanol, alpha-phenyl-1-(phenylmethyl)- typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This reaction yields high efficiency and allows for the easy separation of the desired benzimidazole derivatives using hexane and water washes . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Benzimidazole-2-methanol, alpha-phenyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzimidazole ring are replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
1H-Benzimidazole-2-methanol, alpha-phenyl-1-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological targets makes it valuable in studying enzyme inhibition and protein-ligand interactions.
Medicine: Benzimidazole derivatives are extensively researched for their potential as anticancer agents.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-methanol, alpha-phenyl-1-(phenylmethyl)- involves its interaction with various molecular targets. Benzimidazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects. The specific molecular targets and pathways involved depend on the functional groups present on the benzimidazole ring and their interactions with the biological system.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Benzimidazole Derivatives
Key Observations :
- The hydroxymethyl group in the target compound enables hydrogen bonding, unlike the chloromethyl or methoxy groups in analogs .
Physicochemical Properties
Table 2: Physicochemical Data Comparison
Key Observations :
- The target compound and fluorinated analog share similar boiling points, suggesting comparable thermal stability.
- The chloromethyl derivative has a lower logP (1.92 vs. 2.58), indicating reduced lipophilicity due to the electronegative chlorine atom.
Crystallographic and Hydrogen-Bonding Analysis
- The target compound’s crystal structure (unreported in evidence) may resemble related benzimidazoles, forming N–H⋯O/N hydrogen bonds between the hydroxymethyl group and adjacent molecules .
- In contrast, 1-methyl-2-(methylthio)-1H-benzimidazole exhibits weaker S⋯H interactions, reducing lattice stability compared to the target compound.
Biological Activity
1H-Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Benzimidazole-2-methanol, alpha-phenyl-1-(phenylmethyl)- is a notable member of this class, exhibiting various pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of 1H-Benzimidazole-2-methanol, alpha-phenyl-1-(phenylmethyl)- can be represented as follows:
Biological Activities
Research has identified several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes required for bacterial growth .
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory potential. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators .
- Anticancer Properties : Benzimidazole derivatives have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. This compound may interact with specific molecular targets involved in cell proliferation and survival .
The biological activity of 1H-Benzimidazole-2-methanol, alpha-phenyl-1-(phenylmethyl)- can be attributed to its ability to form hydrogen bonds with biological macromolecules. This interaction can influence the conformation and function of proteins involved in various cellular processes. Additionally, the presence of the benzimidazole moiety allows for interactions with multiple targets, enhancing its pharmacological profile .
Research Findings and Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzimidazole nucleus significantly affect the biological activity of the compound. For example, substituents at specific positions on the benzimidazole ring can enhance or diminish antimicrobial and anticancer activities .
Q & A
Q. What are the common synthetic routes for 1H-Benzimidazole-2-methanol derivatives, and how can reaction conditions be optimized for yield?
Methodological Answer:
- Route 1: Solvent-free one-pot synthesis using trifluoroacetic acid (TFA) as a catalyst. This method involves condensation of o-phenylenediamine with substituted aldehydes under reflux, achieving yields >85% (e.g., 90% for 4-(1H-benzo[d]imidazol-2-yl)benzonitrile) .
- Route 2: Click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce triazole or thiazole moieties. For example, reacting 2-(prop-2-yn-1-yloxymethyl)-1H-benzimidazole with benzyl azides yields hybrid derivatives (e.g., compound 9c ) with confirmed structures via NMR and LCMS .
- Optimization Tips:
- Use microwave-assisted synthesis to reduce reaction time.
- Adjust stoichiometry of aldehydes and amines (1:1.2 molar ratio) to minimize side products.
- Monitor purity via TLC and confirm with elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .
Q. How is the structural characterization of alpha-phenyl-1-(phenylmethyl)-substituted benzimidazole derivatives performed?
Methodological Answer:
- Spectroscopic Techniques:
- 1H/13C NMR: Key signals include downfield shifts for the benzimidazole NH proton (~11.2 ppm) and aromatic protons (7.3–8.0 ppm). Methanol (-CH2OH) protons appear as a triplet near δ 4.5–5.0 ppm .
- IR Spectroscopy: O-H stretches (3200–3500 cm⁻¹) and C=N/C-N stretches (1600–1650 cm⁻¹) confirm functional groups .
- Crystallography: Single-crystal X-ray diffraction (SHELX refinement) resolves bond angles and torsion angles. For example, Acta Cryst. data for 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)-ethanol (CCDC entry) confirms dihedral angles between benzimidazole and phenyl rings .
Q. What preliminary biological screening assays are recommended for assessing antimicrobial activity?
Methodological Answer:
- Agar Diffusion/Kirby-Bauer Test: Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zone-of-inhibition diameters ≥15 mm indicate potency .
- MIC Determination: Use broth microdilution (e.g., 96-well plates) with concentrations from 1–128 µg/mL. For example, 2-phenyl-1H-benzimidazole derivatives show MIC values of 8–32 µg/mL against Candida albicans .
- Control Compounds: Compare with fluconazole (antifungal) and ciprofloxacin (antibacterial) to establish baseline activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
Methodological Answer:
- Substituent Effects:
- Positional Influence: Adding electron-withdrawing groups (e.g., -NO2, -F) at the para position of the phenyl ring enhances antiviral activity (e.g., EC50 = 2.1 µM against Hepatitis B Virus) .
- Hybridization: Introducing triazole-thiazole moieties (e.g., compound 9c ) improves binding to fungal CYP51 enzymes, reducing ergosterol synthesis .
- Quantitative SAR (QSAR): Use MLR (multiple linear regression) models with descriptors like logP and polar surface area (PSA) to predict IC50 values. For example, PSA <90 Ų correlates with blood-brain barrier permeability .
Q. What computational approaches predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock derivatives into the ATP-binding pocket of Hsp90 (PDB ID: 3D0B). Compound 9c shows a docking score of −9.2 kcal/mol, suggesting strong hydrophobic interactions .
- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns. RMSD <2.0 Å indicates stable binding, as seen in benzimidazole-CDK2 complexes .
- Pharmacophore Modeling (MOE): Identify critical features like hydrogen bond donors (methanol -OH) and aromatic π-π stacking .
Q. How do crystallographic data from SHELX refinement resolve ambiguities in molecular geometry?
Methodological Answer:
Q. What strategies address discrepancies in biological activity data across studies?
Methodological Answer:
- Standardized Assays: Adopt CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and growth media .
- Meta-Analysis: Compare IC50 values from independent studies (e.g., benzimidazole derivatives show ±15% variability in antiviral assays due to cell-line differences) .
- Structural Confirmation: Re-evaluate conflicting compounds via XRD or 2D-NMR to rule out stereochemical or purity issues .
Q. What methodologies are critical in scaling up synthesis while maintaining purity?
Methodological Answer:
- Process Optimization:
- Purification:
- Flash chromatography (hexane:EtOAc gradient) removes unreacted aldehydes.
- Recrystallization from ethanol/water (3:1) ensures >98% purity (HPLC-PDA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
